![molecular formula C10H20O2Si B12555505 {[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane CAS No. 177217-41-3](/img/structure/B12555505.png)
{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of a methoxymethylidene group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable alkene with a silylating agent. One common method is the hydrosilylation of 3-(methoxymethylidene)pent-1-ene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form various silane derivatives.
Substitution: It can participate in substitution reactions where the methoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane is used as a precursor for the preparation of complex organosilicon compounds. It serves as a versatile building block in the synthesis of polymers and advanced materials.
Biology and Medicine
The compound’s unique structure allows it to be used in the development of novel drug delivery systems. Its ability to form stable bonds with biological molecules makes it a candidate for targeted drug delivery and imaging applications.
Industry
In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its properties enhance the durability and performance of these materials.
Mechanism of Action
The mechanism of action of {[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane involves its ability to form stable covalent bonds with various substrates. The trimethylsilyl group provides steric protection, while the methoxymethylidene group participates in chemical reactions. This dual functionality allows the compound to interact with multiple molecular targets and pathways, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Methoxymethylidene)but-1-en-2-yl]oxy}(trimethyl)silane
- {[3-(Methoxymethylidene)hex-1-en-2-yl]oxy}(trimethyl)silane
Uniqueness
{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane stands out due to its specific chain length and functional groups, which provide a balance of reactivity and stability. This makes it more versatile compared to its shorter or longer chain analogs.
Properties
CAS No. |
177217-41-3 |
|---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
3-(methoxymethylidene)pent-1-en-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-7-10(8-11-3)9(2)12-13(4,5)6/h8H,2,7H2,1,3-6H3 |
InChI Key |
JWOIUILYKFXBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=COC)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


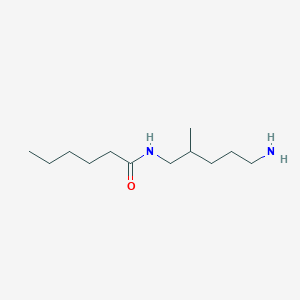
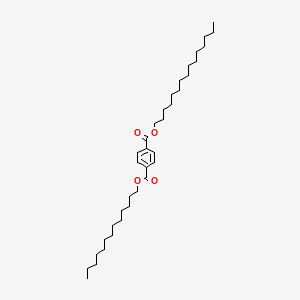
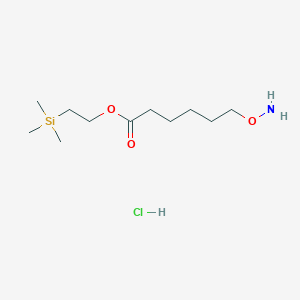
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
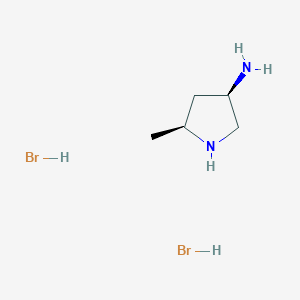
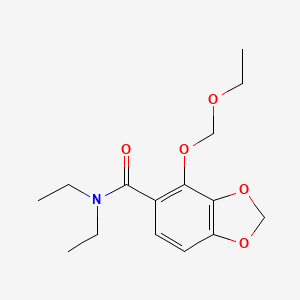
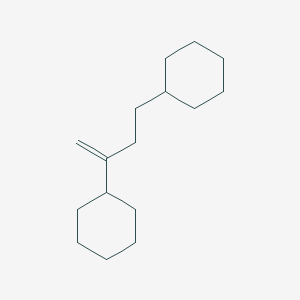
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
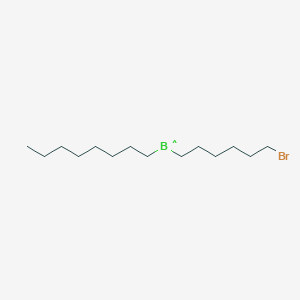
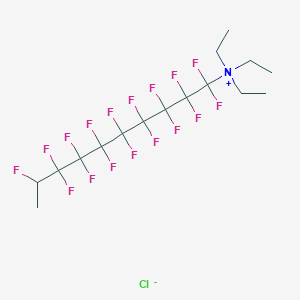
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
